3-(3,4-dichlorophenoxy)propanoic Acid

Übersicht

Beschreibung

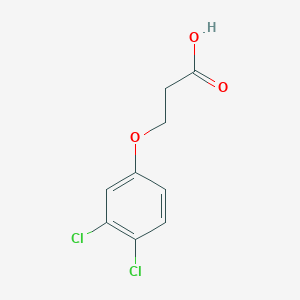

3-(3,4-dichlorophenoxy)propanoic Acid: is an organic compound with the molecular formula C₉H₈Cl₂O₃ . It is a derivative of phenoxypropanoic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is primarily known for its applications in agricultural chemistry, particularly as a herbicide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenoxy)propanoic Acid typically involves the reaction of 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the chloroacetic acid moiety, forming the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3,4-dichlorophenoxy)propanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

1. Weed Control

Dichlorprop is primarily employed as a selective herbicide to control annual and perennial broadleaf weeds. It is particularly effective in cereal crops and turf management. The compound works by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

- Usage Statistics : Approximately 4 million pounds of dichlorprop are utilized annually in the United States alone .

2. Mechanism of Action

The herbicide's mode of action involves the disruption of normal plant growth processes:

- Cell Wall Plasticity : Increases cell wall plasticity and promotes abnormal cell division.

- Ethylene Production : Enhances ethylene production, which is critical for plant growth regulation .

Environmental Impact Studies

1. Soil Adsorption Studies

Research has shown that dichlorprop can adsorb onto soil particles, affecting its mobility and degradation rates in the environment. A study examined the adsorption characteristics of dichlorprop on humus-rich Andosol soil, revealing significant retention that influences its environmental persistence .

| Soil Type | Adsorption Coefficient (Koc) | Comments |

|---|---|---|

| Andosol | High | Retains dichlorprop effectively, reducing leaching potential . |

2. Water Quality Concerns

Given its widespread use, concerns regarding the contamination of water sources have been raised. Guidelines for drinking water quality have been established to monitor levels of dichlorprop and ensure safety for human consumption .

Research Applications

1. Synthesis of Derivatives

Dichlorprop serves as a precursor in synthesizing various chemical derivatives for research purposes. For example, it can be transformed into 3-(3,4-dichloroanilide), which retains herbicidal properties but may exhibit different efficacy profiles or environmental behaviors .

2. Ecotoxicological Studies

Ecotoxicological assessments are crucial for understanding the impact of dichlorprop on non-target organisms. Studies have evaluated its effects on aquatic life and beneficial insects, providing insights into its safety profile in ecological contexts.

Case Studies

1. Efficacy in Rice Cultivation

A notable case study demonstrated the effectiveness of dichlorprop in controlling weeds in rice paddies. The herbicide was applied at various growth stages, showing significant reductions in weed biomass and improved rice yields:

- Application Rate : 1 kg/ha

- Weed Reduction : 80% compared to untreated controls

- Rice Yield Increase : 15% over untreated plots .

2. Long-term Soil Residue Studies

Long-term studies have monitored soil residues of dichlorprop to assess its degradation over time. Results indicated a half-life ranging from 30 to 90 days under varying environmental conditions, highlighting its persistence and potential for accumulation in agricultural soils .

Wirkmechanismus

The herbicidal activity of 3-(3,4-dichlorophenoxy)propanoic Acid is attributed to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation. This leads to the death of the targeted weeds. The molecular targets include auxin receptors and related signaling pathways in plants.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-dichlorophenoxy)propanoic Acid:

2,4-dichlorophenoxyacetic Acid: Another related herbicide with a similar mode of action but different chemical structure.

Uniqueness: 3-(3,4-dichlorophenoxy)propanoic Acid is unique due to its specific chlorine substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it may exhibit different efficacy and spectrum of weed control.

Biologische Aktivität

3-(3,4-Dichlorophenoxy)propanoic acid, a chlorophenoxy herbicide, is structurally related to other well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound exhibits significant biological activity primarily through its herbicidal properties, which mimic the action of natural plant hormones known as auxins. This article explores the biological activity of this compound, examining its mechanisms of action, degradation pathways, and potential environmental impacts.

The primary mechanism by which this compound exerts its herbicidal effect is through auxin mimicry. Auxins are crucial for plant growth and development, influencing processes such as cell elongation and division. The compound disrupts normal plant hormone signaling pathways, leading to uncontrolled growth and ultimately plant death.

Biological Activity Overview

- Herbicidal Activity : It is effective against a range of broadleaf weeds by inducing abnormal growth patterns.

- Microbial Degradation : Studies have shown that certain bacteria can degrade this compound preferentially, with Sphingomonas herbicidovorans identified as a key organism capable of metabolizing both enantiomers of related compounds like dichlorprop .

Case Studies

- Microbial Degradation Study :

- Environmental Impact Assessment :

Data Tables

The following table summarizes key findings related to the biological activity and degradation pathways of this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C9H8Cl2O3 |

| Herbicidal Mechanism | Auxin mimicry |

| Microbial Degradation | Sphingomonas herbicidovorans |

| Degradation Preference | (S)-enantiomer preferentially degraded |

| Environmental Persistence | High; varies with enantiomer type |

Environmental and Health Implications

Exposure to chlorophenoxy acids has been linked to various health effects in humans and animals. Acute exposure can lead to symptoms such as nausea and respiratory issues, while chronic exposure raises concerns regarding carcinogenicity . The environmental persistence of these compounds necessitates careful management and monitoring.

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYXPCTXDQKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339570 | |

| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-81-9 | |

| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dichlorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.